molecular formula C22H33N3O3 B4973074 5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one

5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one

Cat. No.: B4973074
M. Wt: 387.5 g/mol
InChI Key: IAFLOKPLAJRNQV-UHFFFAOYSA-N
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Description

5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxyethyl group and a piperidinone ring substituted with a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent, such as 2-chloroethanol, under basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced by reacting the piperazine intermediate with methoxyethyl chloride in the presence of a base, such as sodium hydride.

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized by reacting 3-phenylpropylamine with a suitable carbonyl compound, such as 2-chloropropionyl chloride, under acidic conditions.

    Coupling of the Two Rings: The final step involves coupling the piperazine and piperidinone intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or piperidinone rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine or piperidinone derivatives.

Scientific Research Applications

5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • Piperazine-containing drugs

Comparison

5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one is unique due to its specific substitution pattern on the piperazine and piperidinone rings. Compared to similar compounds, it may exhibit different chemical reactivity, biological activity, and therapeutic potential. The presence of the methoxyethyl and phenylpropyl groups can influence its interactions with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

5-[4-(2-methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-28-17-16-23-12-14-24(15-13-23)22(27)20-9-10-21(26)25(18-20)11-5-8-19-6-3-2-4-7-19/h2-4,6-7,20H,5,8-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFLOKPLAJRNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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